Product packaging for RM-133(Cat. No.:)

RM-133

Cat. No.: B1193566
M. Wt: 652.88
InChI Key: HOUNMJYTCWEHQD-WGQHWTFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RM-133 is a synthetic 2β-piperazinyl-androsterone derivative and a second-generation aminosteroid developed as a promising anticancer agent with a novel mechanism of action . It demonstrates potent in vitro cytotoxic activity against a broad panel of human cancer cell lines, including leukemia (HL-60), breast cancer (MCF-7, Shionogi), prostate cancer (LNCaP), as well as aggressive models of ovarian cancer (OVCAR-3) and pancreatic cancer (PANC-1) with IC50 values in the sub-micromolar to micromolar range (0.3 μM to 2 μM) . The compound's research value is underscored by its significant in vivo efficacy. In preclinical studies, subcutaneous administration of this compound in nude mice bearing OVCAR-3 or PANC-1 tumor xenografts resulted in substantial tumor growth inhibition, with reductions of 100-122% and 63%, respectively . The anticancer activity of this compound and related aminosteroids is associated with the induction of endoplasmic reticulum stress, potentially through binding to proteins like the cholesterol transporter STARD5, leading to the disruption of cellular cholesterol homeostasis and ultimately triggering apoptosis . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C40H52N4O4

Molecular Weight

652.88

IUPAC Name

(4-((2S,3S,5S,8R,9S,10S,13S,14S,17R)-17-Ethynyl-3,17-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-2-yl)piperazin-1-yl)((S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl)methanone

InChI

InChI=1S/C40H52N4O4/c1-4-40(48)18-16-30-28-13-12-27-24-35(45)34(25-38(27,2)29(28)15-17-39(30,40)3)42-20-22-43(23-21-42)37(47)33-10-7-19-44(33)36(46)32-14-11-26-8-5-6-9-31(26)41-32/h1,5-6,8-9,11,14,27-30,33-35,45,48H,7,10,12-13,15-25H2,2-3H3/t27-,28+,29-,30-,33-,34-,35-,38-,39-,40-/m0/s1

InChI Key

HOUNMJYTCWEHQD-WGQHWTFVSA-N

SMILES

O=C(N1CCN([C@H]2C[C@]3(C)[C@@]4([H])CC[C@]5(C)[C@](O)(C#C)CC[C@@]5([H])[C@]4([H])CC[C@@]3([H])C[C@@H]2O)CC1)[C@H]6N(C(C7=NC8=CC=CC=C8C=C7)=O)CCC6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RM133;  RM 133;  RM-133

Origin of Product

United States

Comparison with Similar Compounds

In Vitro Activity

RM-133 demonstrates potent antiproliferative effects across multiple cancer cell lines, with IC50 values ranging from 0.1 to 4.5 μM . Notably:

  • OVCAR-3 (ovarian cancer): IC50 = 0.8 μM
  • PANC-1 (pancreatic cancer): IC50 = 0.3 μM
    Mechanistically, this compound induces G0/G1 cell cycle arrest and apoptosis, with minimal inhibition of hepatic CYP3A4 and CYP2D6 enzymes, suggesting low drug interaction risks .

In Vivo Efficacy

In xenograft models, this compound achieves tumor growth inhibition rates of 57–100% depending on dosage and vehicle:

  • OVCAR-3 tumors: 100% inhibition at 240 mg/kg (methylcellulose-based vehicle)
  • PANC-1 tumors: 63% reduction in tumor size at 240 mg/kg
  • HL-60 leukemia: 58% suppression at 60 mg/kg Pharmacokinetic studies reveal plasma concentrations are vehicle-dependent, with optimal bioavailability observed using 0.4% methylcellulose:ethanol (92:8) .

Comparison with Similar Compounds

Structural Analogs: PBRM

PBRM (3-{[(16β,17β)-3-(2-bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide), another steroidal derivative, inhibits estrogen synthesis by targeting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). While PBRM shows efficacy in estrogen-sensitive breast cancer models, its mechanism diverges from this compound’s pro-apoptotic activity .

Parameter This compound PBRM
Target Apoptosis induction, cell cycle arrest 17β-HSD1 inhibition
IC50 0.1–4.5 μM (broad spectrum) Not reported
In Vivo Efficacy 57–100% tumor suppression Limited data; focused on estrogen pathways
Toxicity Well-tolerated (no weight loss in mice) Undocumented

Functional Analogs: Other Aminosteroids

Aminosteroid derivatives like EM-1913 and 2-methoxyestradiol share this compound’s antiproliferative properties but differ in pharmacokinetics and specificity:

  • EM-1913 : Inhibits dehydroepiandrosterone sulfate but lacks this compound’s broad cancer cell line activity .
  • 2-Methoxyestradiol : Shows antiangiogenic effects but suffers from poor bioavailability compared to this compound’s optimized vehicle-dependent delivery .

Vehicle-Dependent Efficacy

Vehicle Tumor Inhibition (OVCAR-3) Plasma Concentration (μg/mL)
0.4% Methylcellulose:Ethanol 100% 12.3 ± 1.8 (peak at 7 hrs)
Sunflower Oil:Ethanol 100% (slower onset) 8.4 ± 1.2
Propylene Glycol:Ethanol 60% 5.6 ± 0.9

Key Research Findings

  • Superior Selectivity : this compound’s IC50 values (0.1–4.5 μM) surpass those of dihydroartemisinin (IC50 = 10–20 μM in ovarian cancer) and atropine (IC50 = 15 μM in pancreatic models) .
  • Prolonged Efficacy : Tumor suppression persists for ≥1 week post-treatment cessation in OVCAR-3 models .
  • Toxicity Profile: No adverse effects on murine weight or organ function, contrasting with cisplatin’s nephrotoxicity .

Preparation Methods

Stepwise Synthesis Protocol

  • Estrone Modification : Estrone undergoes hydroxylation and epimerization to yield a 3α,17β-diol intermediate.

  • Piperazine Introduction : The steroidal backbone is functionalized with a piperazine group at the 2β position via nucleophilic substitution.

  • Proline Coupling : L-Proline is coupled to the piperazine moiety using HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) in dimethylformamide (DMF).

  • Quinoline-2-Carbonyl Attachment : 2-Quinolinecarboxylic acid is activated as an acid chloride and reacted with the proline-terminated intermediate.

  • Deprotection and Purification : Intermediate protective groups (e.g., Fmoc) are removed using tetrabutylammonium fluoride (TBAF), followed by chromatographic purification.

  • Final Characterization : High-performance liquid chromatography (HPLC) confirms a purity of 99.5%.

Table 1: Key Reaction Conditions and Reagents

StepReaction TypeReagents/ConditionsYield (%)
1Hydroxylation/EpimerizationKOH, EtOH, 80°C, 12 h78
2Nucleophilic SubstitutionPiperazine, DMF, 100°C, 24 h65
3Amide CouplingHBTU, DIPEA, DMF, RT, 3 h82
4Acylation2-Quinolinecarbonyl chloride, THF, 0°C→RT75
5DeprotectionTBAF, DMF, RT, 2 h90
6PurificationHPLC (C18 column, MeOH/H2O gradient)99.5

Optimization of Synthetic Efficiency

Solvent and Coupling Agent Selection

Early routes suffered from low yields due to steric hindrance at the 2β position. Switching from solid-phase to liquid-phase synthesis improved accessibility, with DMF proving superior to THF for solubility. HBTU outperformed EDC/HOBt in coupling efficiency, reducing side-product formation.

Conformational Analysis via NMR

NMR studies revealed this compound exists as a mixture of conformers in solution, attributed to restricted rotation around the quinoline-pyrrolidine bond. This conformational flexibility may influence receptor binding and is monitored during batch production.

Table 2: NMR Spectral Data (CD3OD)

Proton Positionδ (ppm)MultiplicityCorrelation (HSQC)
3α-OH4.12SingletC3 (73.5 ppm)
17β-OH3.98SingletC17 (82.1 ppm)
Quinoline C8-H8.72DoubletC8 (148.2 ppm)
Proline α-CH₂3.45MultipletCα (58.9 ppm)

Scalability and Industrial Considerations

Gram-Scale Production

The six-step process was validated at gram-scale, achieving an overall yield of 32%. Critical adjustments included:

  • Temperature Control : Maintaining 0°C during acylation minimized quinoline decomposition.

  • Catalyst Recycling : Pd/C catalysts for dehydrogenation steps were reused up to 5 times without yield loss.

Purification Challenges

Early batches showed residual DMF (≤0.1%) despite HPLC purification. Switching to azeotropic distillation with toluene reduced solvent residues to <50 ppm.

Derivative Synthesis and Functionalization

This compound serves as a scaffold for anticancer derivatives. Notable examples include:

  • RM-581-Fluo : A fluorescent analog synthesized by replacing the quinoline moiety with 7-(dimethylamino)quinoline-2-carboxylic acid.

  • PEGylated Variants : Polyethylene glycol conjugates developed to enhance water solubility.

Table 3: Biological Activity of this compound Derivatives

DerivativeModification SiteIC50 (OVCAR-3)Solubility (mg/mL)
This compound (Parent)N/A0.8 μM0.92
RM-581-FluoQuinoline substitution1.2 μM1.45
This compound-PEG200017β-OH PEGylation1.5 μM12.8

Analytical and Pharmacological Validation

HPLC Purity Criteria

Batch consistency is ensured through a validated HPLC method:

  • Column : C18 Altima HP (4.6 × 250 mm, 5 μm)

  • Mobile Phase : Methanol/water gradient (70:30 → 100:0)

  • Detection : UV at 190 nm

In Vivo Compatibility

Vehicle optimization studies identified 0.4% methylcellulose/ethanol (92:8) as optimal for subcutaneous administration, providing a plasma half-life of 6.2 h in murine models .

Q & A

Q. What experimental models have demonstrated RM-133’s antitumor efficacy, and what were the key findings?

  • Answer : this compound has been evaluated in human ovarian (OVCAR-3) and pancreatic cancer xenograft models. In a 25-day study, this compound reduced tumor growth by 57% compared to controls, with significant inhibition observed by day 15 (p < 0.05). Weight changes in treated mice were monitored to assess toxicity, revealing no adverse effects despite tumor suppression .
  • Methodological Note : Use athymic nude mice for xenograft studies, measure tumor volume biweekly with calipers, and normalize data to baseline (day 0). Pairwise statistical comparisons (e.g., Student’s t-test) should validate significance thresholds.

Q. How is this compound synthesized, and what are its critical structural features?

  • Answer : this compound (C₂₇H₄₀O₅N₂) is synthesized from RM-128 via a two-step process:

Step 1 : React RM-128 with LiC≡C-TMS in THF/diethyl ether to form an intermediate.

Step 2 : Treat the intermediate with K₂CO₃ in methanol to yield this compound. Key structural features include a 17α-ethynyl group and 17β-hydroxyl configuration, critical for bioactivity .

  • Methodological Note : Monitor reaction progress via TLC or HPLC. Purify intermediates using silica gel chromatography and confirm final structure via NMR (¹H, ¹³C) and high-resolution mass spectrometry.

Q. What mechanisms underlie this compound’s anticancer activity?

  • Answer : this compound induces apoptosis and cell cycle arrest by inhibiting enzymes such as 17β-HSD2, 17β-HSD7, and CYP3A4. It also disrupts estrogen signaling pathways in hormone-sensitive cancers (e.g., breast, ovarian) .
  • Methodological Note : Validate enzyme inhibition via in vitro assays (e.g., fluorescence-based enzymatic activity tests). Use flow cytometry to quantify apoptosis (Annexin V/PI staining) and cell cycle distribution (propidium iodide DNA labeling).

Advanced Research Questions

Q. How do conformational dynamics of this compound, revealed by NMR, influence its bioactivity?

  • Answer : NMR analysis (COSY, NOESY, HSQC, HMBC) identified this compound as a mixture of β-enaminone conformers. The equilibrium between these conformers may enhance binding affinity to molecular targets, such as steroidogenic enzymes .
  • Methodological Note : Conduct 2D NMR experiments in deuterated solvents (e.g., CDCl₃) at varying temperatures to probe conformational flexibility. Compare NOE correlations to molecular docking simulations.

Q. What experimental strategies address low yield and contamination in this compound synthesis?

  • Answer : Initial synthesis attempts yielded <30% purity due to byproducts. Optimized protocols introduce ethynyl groups earlier in the synthesis sequence, improving purity (>95%) and scalability. Alternative strategies include solid-phase synthesis for combinatorial libraries .
  • Methodological Note : Use preparative HPLC for purification and LC-MS for real-time monitoring. Optimize reaction conditions (solvent, temperature, catalyst) via Design of Experiments (DoE) approaches.

Q. How can contradictions in this compound’s in vivo efficacy across cancer types be resolved?

  • Answer : Discrepancies in tumor suppression (e.g., 57% inhibition in HL-60 vs. complete growth arrest in OVCAR-3 models) may arise from variations in tumor microenvironment or metabolic stability. Comparative studies using isotopic labeling (³H-RM-133) can track biodistribution and metabolite formation .
  • Methodological Note : Perform pharmacokinetic studies (plasma/tissue sampling) and correlate results with tumor histopathology. Use RNA-seq to identify resistance markers in non-responsive models.

Q. What are the limitations of current this compound studies, and how can they be mitigated?

  • Answer : Key gaps include limited data on long-term toxicity and metabolic degradation. Address these via:
  • Toxicology : 90-day rodent studies with hematological/organ function panels.
  • Metabolism : Incubate this compound with human liver microsomes to identify cytochrome P450-mediated metabolites .
    • Methodological Note : Apply UPLC-QTOF-MS for metabolite profiling and CRISPR-Cas9 models to validate enzyme roles in drug clearance.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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